N-({[3,3'-bithiophene]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[3,3'-bithiophene]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with ethyl and carboxamide groups, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a piperazine derivative with a thiophene-based aldehyde under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-({[3,3'-bithiophene]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the piperazine ring can be reduced to alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of piperazine alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-({[3,3'-bithiophene]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it can modulate gene expression by altering the acetylation status of histones, thereby affecting cell proliferation and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2,3-dioxo-1-piperazinecarbonyl Chloride: Used in the synthesis of amino (thienyl)benzamide derivatives with antitumor activity.
Thiophene Derivatives: Such as suprofen and articaine, which have anti-inflammatory and anesthetic properties.
Uniqueness
N-({[3,3'-bithiophene]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is unique due to its specific combination of a piperazine ring with a thiophene moiety, which imparts distinct chemical and biological properties. Its potential as a histone deacetylase inhibitor sets it apart from other similar compounds .
Properties
IUPAC Name |
4-ethyl-2,3-dioxo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-2-18-4-5-19(15(21)14(18)20)16(22)17-8-13-7-12(10-24-13)11-3-6-23-9-11/h3,6-7,9-10H,2,4-5,8H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQKEEWFQYRSCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.